molecular formula C13H8O4 B191090 1,3-dihydroxy-9H-xanthen-9-one CAS No. 3875-68-1

1,3-dihydroxy-9H-xanthen-9-one

Cat. No. B191090
CAS RN: 3875-68-1
M. Wt: 228.2 g/mol
InChI Key: GTHOERCJZSJGHB-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C13H8O4 .


Synthesis Analysis

A series of new xanthone derivatives was synthesized by the condensation of 1-hydroxy-9H-xanthen-9-one with an appropriate chlorocompound using a simple, efficient, and generally applicable method .


Molecular Structure Analysis

The molecular structure of 1,3-dihydroxy-9H-xanthen-9-one consists of a unique 9H-xanthen-9-one scaffold . This structure accommodates a vast variety of substituents at different positions .


Chemical Reactions Analysis

Xanthones, including 1,3-dihydroxy-9H-xanthen-9-one, have been found to counteract oxidative stress via Nrf2 modulation in inflamed human macrophages . This suggests that they may play a role in anti-inflammatory responses.


Physical And Chemical Properties Analysis

1,3-Dihydroxy-9H-xanthen-9-one is a solid at 20°C . It has a molecular weight of 228.20 .

Scientific Research Applications

Structure Elucidation and Pharmacological Applications

  • The structure of xanthone derivatives, including those similar to 1,3-dihydroxy-9H-xanthen-9-one, has been analyzed in detail. These compounds show potential in pharmacological applications due to their ability to inhibit certain cell lines (Huang et al., 2010).

Electrochemical Applications

  • Xanthenes, a category including 1,3-dihydroxy-9H-xanthen-9-one, have been utilized in electrochemical dehydrogenative cross-coupling processes. This method is noted for its atom economy and functional group tolerance, indicating its potential in pharmaceutical chemistry (Yang et al., 2020).

NMR Assignments

  • Detailed NMR assignments for xanthones similar to 1,3-dihydroxy-9H-xanthen-9-one have been reported, which are crucial for understanding the structure of these compounds (Davis & Pierens, 2006).

Synthesis Methods

  • Various synthesis methods for xanthones, including those similar to 1,3-dihydroxy-9H-xanthen-9-one, have been developed. These methods are significant due to xanthones' biological activity across a broad spectrum of diseases (Masters & Bräse, 2012).

Medicinal Chemistry Applications

  • Xanthenes, including compounds like 1,3-dihydroxy-9H-xanthen-9-one, are notable in medicinal chemistry for their broad spectrum of biological activities. Their versatility in various biological applications is significant (Maia et al., 2020).

Catalysis and Synthetic Chemistry

  • 1,3-Dihydroxy-9H-xanthen-9-one derivatives have been used in catalysis and synthetic chemistry. For instance, they have been employed in creating novel xanthene skeletons and in facilitating various chemical reactions (He et al., 2016).

Future Directions

Further investigations are needed to improve the potential clinical outcomes of xanthones and their derivatives . In particular, more research is needed to fully understand the mechanism of action of these compounds .

properties

IUPAC Name

1,3-dihydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4/c14-7-5-9(15)12-11(6-7)17-10-4-2-1-3-8(10)13(12)16/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHOERCJZSJGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00192030
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dihydroxy-9H-xanthen-9-one

CAS RN

3875-68-1
Record name 1,3-Dihydroxy-xanthone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003875681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dihydroxy-xanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00192030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Salicylic acid (1.25 g, 9.1 mmol), phloroglucinol (1.26 g, 10 mmol), ZnCl□(3.1 g, 22.8 mmol) and POCl□ (8 mL) were charged to a dry round-bottom flask, and the reaction mixture was stirred at 80° C. for 4 hours. After the reaction was completed, the reaction mixture was cooled to room temperature and was very slowly added to ice water. When the reaction liquid was poured in ice water, ice was added portionwise to prevent overheating. The resulting precipitate was allowed to stand at 4° C. overnight, combined, washed with water and ether, and then dried under reduced pressure to give a reddish brown solid compound (1.94 g, 93%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
AD Sharapov, RF Fatykhov, IA Khalymbadzha… - Chimica Techno …, 2020 - journals.urfu.ru
An electron-deficient series of 1, 2, 4-triazines and quinazoline have been used for cross-dehydrogenative coupling with 1, 3-dihydroxy and 1, 3-dimethoxyxanthones to give stable …
Number of citations: 4 journals.urfu.ru
SW Huang, ZM Yang, FP Huang… - … Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C13H6Br2O4, derived from xanthone, a fundamental structural framework of active ingredients in many medicinal plants, and was synthesized by bromination of 1,3-…
Number of citations: 10 scripts.iucr.org
J Liu, J Zhang, H Wang, Z Liu, C Zhang, Z Jiang… - European Journal of …, 2017 - Elsevier
34 Xanthones were synthesized by microwave assisted technique. Their in vitro inhibition activities against five cell lines growth were evaluated. The SAR has been thoroughly …
Number of citations: 37 www.sciencedirect.com
AD Sharapov, RF Fatykhov, IA Khalymbadzha… - scholar.archive.org
An electron-deficient series of 1, 2, 4-triazines and quinazoline have been used for crossdehydrogenative coupling with 1, 3-dihydroxy and 1, 3-dimethoxyxanthones to give stable …
Number of citations: 0 scholar.archive.org
BD Zhou, LL Zeng, YG Tong, JY Fang… - Journal of Asian …, 2018 - Taylor & Francis
Ten substituted 1,3-dihydroxyxanthones were synthesized in one step. The yields ranged from 40 to 76%. Compounds 8–10 were first reported. Next, the compounds’ in vitro anti-…
Number of citations: 18 www.tandfonline.com
MMM Pinto, RAP Castanheiro - Current Organic Chemistry, 2009 - ingentaconnect.com
Xanthones or 9H-xanthen-9-ones (dibenzo-γ-pyrones) comprise an important class of oxygenated heterocycles, with prenylated derivatives being the most abundant group. The …
Number of citations: 41 www.ingentaconnect.com
E Genoux‐Bastide, D Lorendeau, E Nicolle… - …, 2011 - Wiley Online Library
Multidrug‐resistance protein 1 (MRP1) belongs to the ATP‐binding cassette (ABC) transporter family. MRP1 mediates MDR (multidrug resistance) by causing drug efflux either by …
L Wang, C Ai, C Jin, J Mou… - Chemical Biology & Drug …, 2023 - Wiley Online Library
α‐glucosidase inhibitors (AGIs) were commonly used in clinical for the treatment of type 2 diabetes. Xanthones were naturally occurring antioxidants, and they may also be potential …
Number of citations: 3 onlinelibrary.wiley.com
E Yuanita, HD Pranowo, J Jumina… - Asian J Pharm Clin …, 2016 - academia.edu
Objective: The objective of the research is to design a new hydroxy xanthone derivative has anticancer activity using quantitative structure-activity relationship (QSAR). Methods: The …
Number of citations: 16 www.academia.edu
LI Nian-Guang, YOU Qi-Dong, XF HUANG… - Chinese Journal of …, 2008 - Elsevier
AIM: To investigate the basic structure-activity relationship of gambogic acid. METHODS: Through simplifying the complex skeleton of the natural gambogic acid, two series of …
Number of citations: 6 www.sciencedirect.com

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